1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1-5,7H2,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHTSLZYGMWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Cyclization of Aminoethyl Precursors
One common method starts with an appropriate aminoethyl precursor that undergoes cyclization to form the 1,3-diazinan-2-one ring:
Step 1: Formation of the Diazinanone Ring
A linear aminoethyl urea derivative is synthesized by reacting ethylenediamine with an isocyanate or carbamoyl chloride derivative, yielding a urea intermediate.
Step 2: Cyclization
The intermediate undergoes intramolecular cyclization under controlled conditions (e.g., heating, use of base or acid catalysts) to form the 1,3-diazinan-2-one ring.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to afford the hydrochloride salt of 1-(2-Aminoethyl)-1,3-diazinan-2-one.
Alternative Route via Reductive Amination and Ring Closure
Another approach involves:
Step 1: Reductive Amination
Starting from a cyclic ketone or aldehyde precursor, reductive amination with ethylenediamine introduces the 2-aminoethyl substituent.
Step 2: Ring Closure
Subsequent cyclization under dehydrating conditions forms the diazinanone ring.
Step 3: Purification and Salt Formation
The compound is purified by crystallization or chromatography and converted to the hydrochloride salt.
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aminoethyl precursor synthesis | Ethylenediamine, isocyanate/carbamoyl chloride | Controlled stoichiometry to avoid polymerization |
| Cyclization | Heating (60-120°C), acid/base catalysts | Reaction time optimized to maximize yield |
| Salt formation | HCl gas or HCl in ethanol/isopropanol | Ensures stable hydrochloride salt form |
| Purification | Recrystallization, column chromatography | Solvent choice critical for purity |
Analytical Characterization
- NMR Spectroscopy confirms ring formation and substitution pattern.
- High Performance Liquid Chromatography (HPLC) ensures purity.
- Melting Point Determination confirms salt formation.
- Mass Spectrometry verifies molecular weight.
Research Findings and Optimization
Research patents and studies indicate:
- The use of protecting groups on amino functions during intermediate steps improves yield and selectivity.
- Solvent choice during cyclization affects reaction rate and product purity.
- Mild acid treatment for salt formation avoids decomposition.
- Purification via column chromatography using dichloromethane or ethyl acetate mixtures yields high purity product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of urea derivative | Ethylenediamine + isocyanate/carbamoyl chloride | Urea formation → cyclization → salt formation | Straightforward, scalable | Requires careful control to avoid side reactions |
| Reductive amination + ring closure | Cyclic ketone/aldehyde + ethylenediamine | Reductive amination → cyclization → purification → salt formation | Allows functional group tolerance | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, aqueous or organic solvents, controlled temperature.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
Chemistry
1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:
- Synthesis of Polymers : The compound can be utilized in the creation of advanced polymeric materials, which have applications in coatings and adhesives.
- Intermediate for Drug Development : It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules:
- Biochemical Probes : Its ability to interact with proteins and enzymes makes it a candidate for use as a biochemical probe in studies aimed at understanding metabolic pathways.
- Enzyme Inhibition Studies : Research has indicated that derivatives of diazinan compounds can inhibit certain enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Research : Investigations into the anticancer effects of diazinan derivatives have shown promise, particularly in targeting specific cancer cell lines.
Industry
In industrial applications, this compound's unique chemical characteristics allow for its use in:
- Material Science : The compound contributes to the development of advanced materials with tailored properties for specific applications.
- Chemical Manufacturing : It is utilized as a reagent in various chemical processes within the manufacturing sector.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for more complex organic molecules. The researchers outlined the reaction conditions that yielded high purity products suitable for further biological testing.
In a biological assessment involving enzyme inhibition assays, derivatives of the compound were tested against several enzymes. Results indicated significant inhibitory effects on certain targets, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1)
- Structure: Five-membered imidazolidin-2-one ring with a 2-aminoethyl substituent.
- Key Differences: Smaller ring size (5-membered vs. 6-membered diazinanone) reduces conformational flexibility. Nitrogen positions differ (1,3 vs.
- Properties: Lower molecular weight (129.16 g/mol vs. ~180–200 g/mol for diazinanone derivatives) . Neutral or hydrochloride forms affect solubility; the hydrochloride salt enhances aqueous compatibility.
- Applications : Likely used as a building block for peptidomimetics or enzyme inhibitors due to its rigid scaffold .
A-mTBD-1 and A-mTBD-2 (Acetamidopropyl Derivatives)
- Structures :
- A-mTBD-1 : 1-[3-(Acetamidopropyl)]-1,3-diazinan-2-one.
- A-mTBD-2 : 1-(3-Acetamidopropyl)-3-methyl-1,3-diazinan-2-one.
- Key Differences: Acetamido substituents introduce lipophilicity compared to the aminoethyl group in the target compound. Methylation in A-mTBD-2 reduces polarity and may enhance metabolic stability .
- Applications : Used in ionic liquid synthesis (e.g., [APPH][OAc]) and as catalysts in organic reactions due to their basicity .
1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS 31420-47-0)
- Structure: Cyclopropane ring fused to a carboxylic acid group with an aminoethyl side chain.
- Key Differences: High ring strain in cyclopropane increases reactivity. Carboxylic acid group introduces acidity (pKa ~2–3), unlike the neutral diazinanone core.
- Properties :
- Enhanced polarity due to the -COOH group, impacting membrane permeability.
- Applications: Potential use in peptide synthesis or as a constrained analog in drug design .
Thiazolidine-2,4-dione Derivatives (e.g., EN300-30100)
- Structure: Five-membered thiazolidine-2,4-dione ring with 2-aminoethyl and aryl substituents.
- Key Differences :
- Sulfur atom in the ring alters electronic properties (e.g., increased π-acidity).
- Chlorophenyl or difluoromethoxy groups enhance lipophilicity.
- Applications: Thiazolidinediones are known antidiabetic agents; these derivatives may target peroxisome proliferator-activated receptors (PPARs) .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Research Findings and Critical Analysis
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for A-mTBD derivatives, involving cyclization of amino alcohols or amines with carbonyl precursors under acidic conditions .
- Stability: The diazinanone ring’s six-membered structure offers greater thermal and hydrolytic stability compared to strained cyclopropane derivatives .
- Biological Relevance: While thiazolidinediones (e.g., EN300-30100) have established roles in diabetes, the target compound’s aminoethyl group may favor CNS-targeting applications due to enhanced blood-brain barrier penetration .
- Contradictions: and highlight divergent applications—neutral imidazolidinones favor biochemical uses, while ionic A-mTBD derivatives are tailored for materials science.
Biological Activity
1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a diazinane ring structure that contributes to its distinct chemical properties. Its molecular formula is with a molecular weight of approximately 175.63 g/mol. The presence of an aminoethyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound has been shown to influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions.
Interaction with Receptors
Research indicates that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. These interactions suggest potential therapeutic applications in treating conditions such as anxiety and depression.
Biological Activity Overview
The biological activities exhibited by this compound can be categorized into several key areas:
- Antiproliferative Effects : Initial studies have indicated that the compound may possess antiproliferative properties against various cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems points towards neuroprotective effects, potentially beneficial in neurodegenerative diseases .
- Enzyme Inhibition : It has been explored for its role as an enzyme inhibitor, which may contribute to its therapeutic potential .
Study 1: Neurotransmitter Interaction
A study investigated the effects of this compound on neurotransmitter systems in vitro. Results indicated that the compound significantly altered the levels of serotonin and dopamine in neuronal cultures, suggesting its potential use in mood disorders.
Study 2: Anticancer Activity
In a controlled study using HeLa cells, treatment with varying concentrations of the compound resulted in significant cell cycle arrest in the S phase and increased apoptosis indicators. This suggests that this compound may be effective against certain cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminoethyl)maleimide hydrochloride | Contains an aminoethyl group | Different reactivity due to maleimide structure |
| N-(2-Hydroxyethyl)maleimide | Hydroxyethyl substitution | Variations in receptor interactions |
| N,N-Dimethyl-1,3-diazinan-2-one | Dimethyl substitution | Alters lipophilicity and bioavailability |
This table highlights how the diazinane ring structure provides distinct chemical and biological properties compared to other compounds.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, followed by hydrochloride salt formation. To optimize purity:
- Stepwise Purification: Use column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization (ethanol/water mixtures).
- Computational Guidance: Apply quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Analytical Validation: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) coupled with mass spectrometry .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation:
- NMR: H and C NMR in DO or DMSO-d to confirm amine and carbonyl groups.
- FT-IR: Identify N-H stretching (3200–3400 cm) and C=O vibrations (1650–1700 cm).
- Quantitative Analysis:
- HPLC-MS/MS: Use isotopically labeled internal standards (e.g., C or N analogs) for precise quantification .
- Elemental Analysis: Verify stoichiometry of C, H, N, and Cl.
Basic: How should researchers assess the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
- pH-Dependent Degradation: Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor via UV-Vis spectroscopy (λ = 260 nm).
- Light Sensitivity: Expose to UV (254 nm) and visible light; analyze degradation products using LC-QTOF-MS .
- Safety Protocols: Follow institutional Chemical Hygiene Plans for handling hygroscopic or reactive intermediates .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR data with computed H/C chemical shifts (Gaussian or ORCA software) .
- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton signals.
- X-ray Crystallography: Resolve ambiguous structures by growing single crystals (e.g., slow evaporation in ethanol/water) and analyzing diffraction patterns .
Advanced: What strategies optimize reaction yield in large-scale synthesis?
Methodological Answer:
- Factorial Design: Use a 2 factorial approach to test variables (temperature, solvent ratio, catalyst loading) .
- Membrane Separation: Employ nanofiltration or reverse osmosis to isolate the hydrochloride salt efficiently .
- Process Simulation: Model reaction kinetics (Aspen Plus or COMSOL) to identify bottlenecks in scaling .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzyme targets (e.g., kinases or proteases).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling: Corrogate structural features (logP, polar surface area) with activity data from enzyme inhibition assays .
Advanced: What methodologies address discrepancies in enzymatic inhibition assays?
Methodological Answer:
- Control Experiments: Include positive controls (e.g., known inhibitors) and blank reactions to rule out assay interference.
- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Fluorescence Quenching: Use tryptophan fluorescence to monitor conformational changes in enzymes .
Safety: What protocols ensure safe handling of intermediates and byproducts?
Methodological Answer:
- Ventilation: Use fume hoods for steps involving volatile amines or HCl gas.
- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal.
- Emergency Preparedness: Maintain eyewash stations and spill kits in lab areas; train personnel per OSHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
